(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid, also known as 5-(benzyloxycarbonylamino)pentanoic acid, is an amino acid derivative characterized by its unique structure that includes a benzyloxycarbonyl group. This compound has a molecular formula of and a molecular weight of approximately 251.278 g/mol. It appears as a solid, off-white substance with a melting point of 106°C and a boiling point of around 459.9°C at 760 mmHg . The compound is notable for its potential applications in pharmaceutical chemistry and biochemistry due to its structural properties.
The chemical reactivity of (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid primarily involves its amine and carboxylic acid functional groups. It can participate in various reactions typical of amino acids, including:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid exhibits biological activity that is often explored in the context of drug development. Its structural similarity to natural amino acids allows it to interact with biological targets, potentially influencing metabolic pathways. Research indicates that compounds with similar structures may exhibit properties such as:
Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid can be achieved through several methods, including:
(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid has several applications, particularly in:
Interaction studies involving (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid focus on its binding affinity and activity against various biological targets. These studies typically utilize techniques such as:
These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects.
Several compounds share structural features with (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Benzyloxycarbonyl-D-ornithine | 112229-51-3 | Similar benzyloxycarbonyl group; used in peptide synthesis |
| 5-(Carbobenzoxyamino)pentanoic acid | 23135-50-4 | Contains carbobenzoxy group; important for peptide chemistry |
| D-Ornithine | 70-26-8 | Natural amino acid; foundational for various biosynthetic pathways |
These compounds highlight the uniqueness of (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid in terms of its specific hydroxyl group and potential applications in drug design compared to other related amino acids and derivatives. Each compound's unique functional groups dictate their reactivity and biological activity, making them suitable for different applications within medicinal chemistry.